

Application Note: Extraction of Menaquinones from Fermented Food Samples

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Compound of Interest		
Compound Name:	Vitamin K2	
Cat. No.:	B1673380	Get Quote

Introduction

Menaquinones, also known as **vitamin K2**, are a class of fat-soluble vitamins essential for various physiological functions, including blood coagulation, bone metabolism, and cardiovascular health. Unlike phylloquinone (vitamin K1), which is primarily found in green leafy vegetables, menaquinones are predominantly of microbial origin and are abundant in fermented foods. The concentration and types of menaquinones (designated as MK-n, where 'n' is the number of isoprenyl units) can vary significantly depending on the food matrix and the specific microorganisms involved in the fermentation process. Accurate quantification of menaquinones in fermented products is crucial for nutritional assessment, quality control, and clinical research. This application note provides a detailed protocol for the extraction of menaquinones from fermented food samples for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).

Data Presentation: Menaquinone Content in Various Fermented Foods

The following table summarizes the typical concentrations of different menaquinone forms found in various fermented food products as reported in the scientific literature. These values can vary based on production methods, starter cultures, and ripening times.

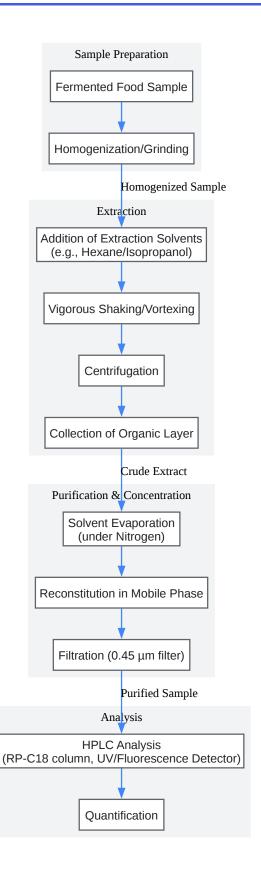


Fermented Food	Predominant Menaquinone	Concentration Range (µ g/100 g)	Reference(s)
Natto (fermented soybeans)	MK-7	285 - 1221	[1][2]
Hard Cheeses (e.g., Gouda)	MK-4, MK-7, MK-8, MK-9	30 - 110 (total MKs)	[3][4]
Soft Cheeses (e.g., Brie, Camembert)	MK-4, MK-7, MK-8, MK-9	11 - 68 (total MKs)	[4]
Kimchi	Phylloquinone (K1), MK-7	K1: ~42, MK-7: Trace amounts	[1]
Kefir	MK-9	~5	[1]
Fermented Cabbage (Sauerkraut)	MK-4, MK-7	Trace to low μg amounts	[5]
Chinese Fermented Soybean Pastes	MK-6, MK-7, MK-8	5 - 86 (total MKs)	[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of menaquinones from fermented food samples.





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Caption: General workflow for menaquinone extraction.



Experimental Protocol: Menaquinone Extraction

This protocol is a generalized method based on solvent extraction techniques commonly found in the literature and can be adapted for various fermented food matrices like cheese and fermented soybeans.[6][7]

Materials and Reagents:

- Solvents: n-Hexane (HPLC grade), 2-Propanol (Isopropanol, HPLC grade), Methanol (HPLC grade), Ethanol (HPLC grade), Acetonitrile (HPLC grade)
- Acids: Hydrochloric acid (HCI), Orthophosphoric acid
- · Water: Deionized or Milli-Q water
- Internal Standard: Menaquinone-4 (MK-4) or another menaquinone not expected to be in the sample.
- Equipment:
 - Homogenizer or mortar and pestle
 - Centrifuge
 - Vortex mixer
 - Water bath or heating block
 - Nitrogen evaporator
 - Syringe filters (0.45 μm, PTFE or other solvent-compatible membrane)
 - HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

Procedure:

Sample Preparation:



- Accurately weigh approximately 1-5 grams of the homogenized fermented food sample into a centrifuge tube.[8][9] For solid samples like cheese or natto, it is crucial to ensure the sample is finely ground or homogenized to maximize the surface area for extraction.
- Initial Treatment (Matrix Dependent):
 - For Dairy/High-Fat Matrices (e.g., Cheese): Add 10 mL of deionized water and homogenize. To break down the fat and protein matrix, add 5 mL of 1M HCl and incubate in a boiling water bath for 30 minutes.[8] Cool the sample in an ice bath before proceeding.
 - For Fermented Soybeans (e.g., Natto): Add 15 mL of a 2-propanol and n-hexane mixture
 (1:2 v/v) directly to the sample.[6][7]

Solvent Extraction:

- Add the extraction solvent to the prepared sample. A common and effective solvent mixture is 2-propanol and n-hexane (1:2 v/v or other optimized ratios).[6][7]
- Add a known amount of internal standard to the mixture.
- Vigorously shake or vortex the mixture for 10-20 minutes to ensure thorough mixing and extraction of the lipid-soluble menaquinones.

Phase Separation:

 Centrifuge the mixture at approximately 3000-4000 x g for 10-15 minutes to separate the organic and aqueous layers.[6][8]

• Collection of Supernatant:

- Carefully collect the upper organic layer (containing the menaquinones) and transfer it to a clean tube.
- To maximize yield, the extraction process (steps 3-5) can be repeated on the remaining pellet, and the organic layers can be pooled.

Concentration:

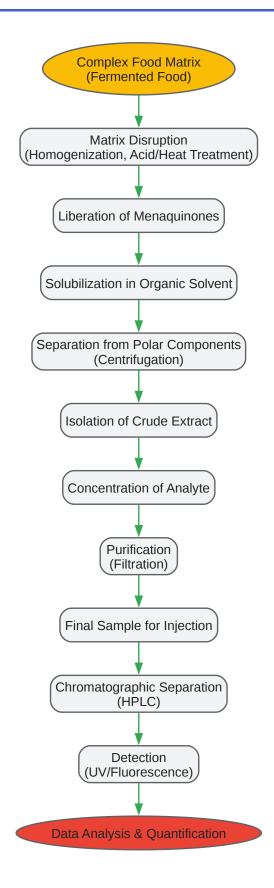


- Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. This step should be performed in a fume hood.
- · Reconstitution and Filtration:
 - Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., a mixture of water and acetonitrile).[6]
 - Filter the reconstituted sample through a 0.45 μm syringe filter to remove any particulate matter before injecting it into the HPLC system.[6]
- HPLC Analysis:
 - Analyze the filtered sample using an HPLC system equipped with a C18 reverse-phase column.[6]
 - Detection is commonly performed using a UV detector at a wavelength of approximately
 248 nm or a fluorescence detector for higher sensitivity.[5][6]
 - The mobile phase often consists of a gradient of an aqueous solution (e.g., water/methanol acidified with orthophosphoric acid) and an organic solvent like acetonitrile.[6][7]
 - Quantification is achieved by comparing the peak areas of the menaquinones in the sample to a calibration curve constructed from known concentrations of menaquinone standards. The internal standard is used to correct for any losses during the extraction process.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key steps in the menaquinone extraction and analysis process, highlighting the transition from a complex food matrix to a quantifiable result.





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Caption: Logical flow of menaquinone analysis.



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